molecular formula C15H11NO B15067740 5-Phenylquinolin-8-ol CAS No. 15657-87-1

5-Phenylquinolin-8-ol

Cat. No.: B15067740
CAS No.: 15657-87-1
M. Wt: 221.25 g/mol
InChI Key: LARZQGIMQZVUCP-UHFFFAOYSA-N
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Description

5-Phenylquinolin-8-ol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with a phenyl group attached to the 5-position and a hydroxyl group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylquinolin-8-ol can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Another method involves the Skraup synthesis, where aniline, glycerol, and an oxidizing agent such as nitrobenzene are used. This method also requires acidic conditions and high temperatures to promote the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic processes and green chemistry principles are increasingly being adopted to enhance the efficiency and sustainability of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Phenylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Phenylquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: It serves as a lead compound in drug discovery, particularly for developing treatments for infectious diseases and cancer.

    Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-Phenylquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-ol: Lacks the phenyl group at the 5-position, which may affect its biological activity and chemical reactivity.

    5-Phenylquinoline: Lacks the hydroxyl group at the 8-position, which influences its solubility and interaction with biological targets.

    8-Hydroxyquinoline: Similar structure but without the phenyl group, leading to different chemical and biological properties.

Uniqueness

5-Phenylquinolin-8-ol is unique due to the presence of both the phenyl group and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

15657-87-1

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

5-phenylquinolin-8-ol

InChI

InChI=1S/C15H11NO/c17-14-9-8-12(11-5-2-1-3-6-11)13-7-4-10-16-15(13)14/h1-10,17H

InChI Key

LARZQGIMQZVUCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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